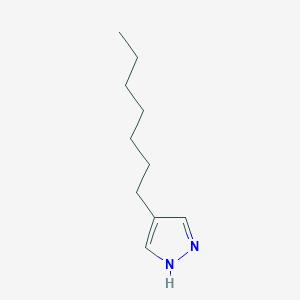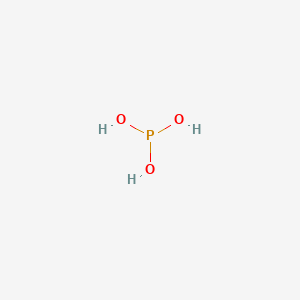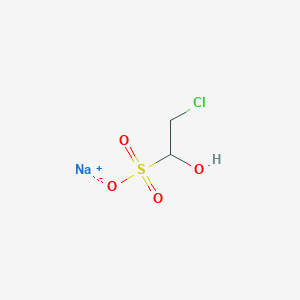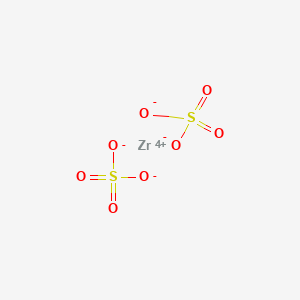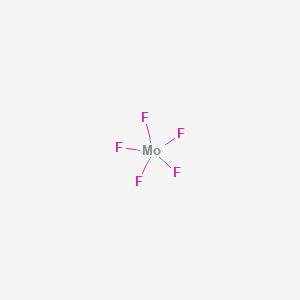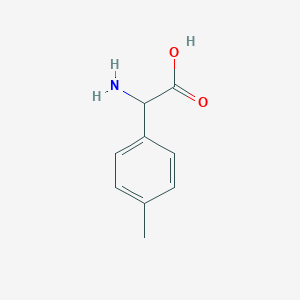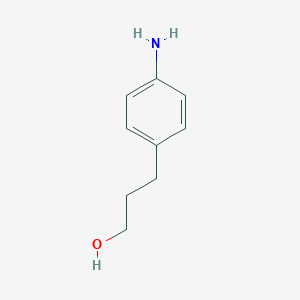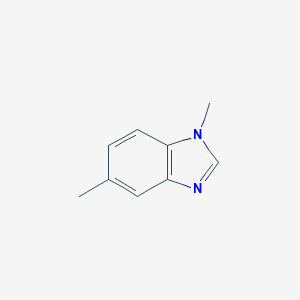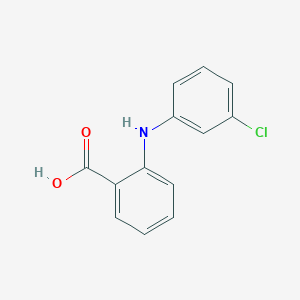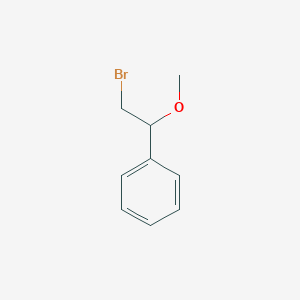
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is an organometallic compound with the molecular formula C16H26Ru. It is commonly used as a catalyst in various chemical reactions, particularly in organic synthesis and pharmaceutical applications . The compound is known for its ability to facilitate asymmetric and cross-coupling catalysis reactions, making it a valuable tool in the field of green chemistry .
作用机制
Target of Action
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) interacts with its targets by lowering the activation energy of the reaction . This allows the reaction to proceed more efficiently and at a faster rate. The exact nature of this interaction can vary depending on the specific reaction and the reactants involved.
Biochemical Pathways
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is known to be used in asymmetric and cross-coupling catalysis reactions . These reactions are crucial in organic synthesis, allowing for the creation of complex organic compounds. The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.
Result of Action
The primary result of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)'s action is the successful completion of the catalyzed reaction . This can result in the formation of desired products from the reactants. The exact molecular and cellular effects can vary depending on the specific reaction.
Action Environment
The action, efficacy, and stability of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances in the reaction mixture. For instance, the compound has a melting point of 81.7-82.4 °C , and its stability and reactivity may change significantly outside this temperature range.
生化分析
Biochemical Properties
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is known to act as a catalyst in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
准备方法
The synthesis of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) typically involves the reaction of ruthenium trichloride with 1,5-cyclooctadiene and 2-methylallyl ligands under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
化学反应分析
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The 2-methylallyl and 1,5-cyclooctadiene ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include hydrogen, oxygen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) has a wide range of applications in scientific research, including:
相似化合物的比较
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) can be compared with other similar compounds, such as:
Bis(2-methylallyl)(1,5-cyclooctadiene)rhodium(II): Similar in structure but uses rhodium instead of ruthenium.
Bis(2-methylallyl)(1,5-cyclooctadiene)iridium(II): Uses iridium as the central metal.
Bis(2-methylallyl)(1,5-cyclooctadiene)palladium(II): Uses palladium as the central metal.
The uniqueness of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) lies in its specific catalytic properties and the types of reactions it can efficiently catalyze .
属性
CAS 编号 |
12289-94-0 |
|---|---|
分子式 |
C16H26Ru |
分子量 |
319.4 g/mol |
IUPAC 名称 |
cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+) |
InChI |
InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2 |
InChI 键 |
POYBJJLKGYXKJH-UHFFFAOYSA-N |
SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2] |
手性 SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].C1C/C=C\CCC=C1.[Ru+2] |
规范 SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


